2,4,6-Trimethylbenzonitrile
Overview
Description
2,4,6-Trimethylbenzonitrile is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications. It is known to react with different types of reagents, leading to a variety of products that have been analyzed using various spectroscopic methods and, in some cases, X-ray crystallography.
Synthesis Analysis
The synthesis of derivatives related to 2,4,6-trimethylbenzonitrile has been explored in several studies. For instance, the synthesis of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile was achieved using a Bi(OTf)3 catalyzed reaction of acetone and malononitrile, yielding the product in 70% yield . Another study reported the synthesis of 2,3,4-trimethoxybenzonitrile from pyrogallol through a series of reactions including methylation, bromination, and cyanidation, followed by hydrolysis to obtain 2,3,4-trimethoxybenzoic acid .
Molecular Structure Analysis
The molecular structures of the reaction products involving 2,4,6-trimethylbenzonitrile have been elucidated using NMR spectroscopy and X-ray crystallography. For example, the structure of a 1,2-oxazolo[4,5-h]-1,4-benzoxazin-4(6H)-one derivative was determined by X-ray crystal structure analysis . Similarly, the structure of a 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile was established by spectral analysis and X-ray diffraction studies .
Chemical Reactions Analysis
2,4,6-Trimethylbenzonitrile has been used as a reactant in various chemical reactions. It reacts with N-oxides to form dioxazole derivatives, with the outcome depending on the substitution pattern of the quinones involved . The compound also undergoes cycloaddition reactions with 2H-3,4-dihydro-1,4-benzoxazin-6(8aH)-ones, leading to products whose regio- and stereoselectivity were investigated . Additionally, reactions with nitrogen dioxide have been studied, resulting in products such as trinitrocyclohex-2-enones and dinitrocyclohex-2-enones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-trimethylbenzonitrile and its derivatives have been inferred from their synthesis and reactivity. The crystal structure analysis provides insights into the molecular conformation and the arrangement of molecules in the solid state . The reactivity of the compound with various reagents indicates its potential utility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds . The studies also highlight the influence of substituents on the reactivity and the properties of the resulting compounds .
Scientific Research Applications
Cycloaddition Reactions
2,4,6-Trimethylbenzonitrile is extensively used in cycloaddition reactions. It has been found to react with various di- and tetrasubstituted p-benzoquinones, resulting in the formation of dioxazole and isoxazoline derivatives. This reactivity is influenced by the resonance and inductive effects of substituents on the quinone carbonyl (Shiraishi, Ikeuchi, & Asahara, 1978). Moreover, it participates in 1,3-dipolar cycloadditions with alkyldicyanamides and alkynyliodonium salts, leading to the formation of various oxadiazoles and isoxazolyliodonium salts, respectively (Benders, Reinhoudt, & Ham, 1981); (Kitamura, Mansei, & Fujiwara, 2002).
Thermochemistry Studies
In thermochemistry, 2,4,6-trimethylbenzonitrile has been used to benchmark the gas-phase enthalpies of formation and vaporization enthalpies of methylbenzonitriles. This data is crucial for understanding the stabilizing interactions between cyano and methyl groups (Zaitseva et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZBGQMWRHNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180402 | |
Record name | Benzonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzonitrile | |
CAS RN |
2571-52-0 | |
Record name | Mesitonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIMETHYLBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESITONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI2I8ZYD7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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